2-(4-Fluorophenoxy)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)ethanone
Description
This compound features a 4-fluorophenoxy group linked via an ethanone moiety to a piperazine ring substituted at the 4-position with a 6-isobutoxypyrimidin-4-yl group.
Properties
Molecular Formula |
C20H25FN4O3 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-[6-(2-methylpropoxy)pyrimidin-4-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H25FN4O3/c1-15(2)12-28-19-11-18(22-14-23-19)24-7-9-25(10-8-24)20(26)13-27-17-5-3-16(21)4-6-17/h3-6,11,14-15H,7-10,12-13H2,1-2H3 |
InChI Key |
OJJVEINBCYKFIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=NC=NC(=C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Functionalization
The 6-isobutoxypyrimidine moiety is synthesized through alkoxylation of a halogenated pyrimidine precursor. For example, 4-chloro-6-iodopyrimidine undergoes nucleophilic substitution with isobutanol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 80–100°C.
Key parameters :
-
Reaction temperature: 80–100°C
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane)
Synthesis of 4-Fluorophenoxy-acetyl Chloride
Acetylation of 4-Fluorophenol
4-Fluorophenol is acetylated using chloroacetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base:
Conditions :
-
Temperature: 0–5°C (ice bath)
-
Reaction time: 2 hours
-
Yield: ~85–90%
Purification
The crude product is washed with aqueous sodium bicarbonate (NaHCO₃) and purified via recrystallization from ethanol/water.
Final Coupling Reaction
The pyrimidine-piperazine fragment reacts with 4-fluorophenoxy-acetyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF):
\text{C}{10}\text{H}{17}\text{N}4\text{O} + \text{C}8\text{H}6\text{FClO}2 \xrightarrow{\text{DIPEA, THF}} \text{C}{20}\text{H}{25}\text{FN}4\text{O}3} + \text{HCl}
Reaction details :
-
Molar ratio: 1:1.2 (excess acyl chloride)
-
Temperature: Room temperature (25°C)
-
Duration: 12–16 hours
-
Yield: ~60–70%
-
Purification: Flash chromatography (ethyl acetate/hexane gradient)
Characterization and Validation
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.20 (s, 1H, pyrimidine-H), 6.90–7.10 (m, 4H, Ar-H), 4.50–4.70 (m, 2H, OCH₂), 3.60–3.80 (m, 8H, piperazine-H), 2.50 (septet, 1H, isobutyl-CH), 1.20 (d, 6H, isobutyl-CH₃).
Challenges and Optimization Opportunities
-
Low Coupling Yield : The final step’s moderate yield (~60–70%) may arise from steric hindrance at the piperazine nitrogen. Microwave-assisted synthesis or elevated temperatures could improve efficiency.
-
Pyrimidine Stability : The 6-isobutoxy group may undergo demethylation under acidic conditions. Neutral pH during workup is critical.
-
Scalability : Transitioning from batch to flow chemistry could enhance reproducibility for large-scale production.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethanone moiety, to form corresponding carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions can be performed on the ethanone group to form alcohol derivatives.
-
Substitution: : The fluorophenoxy and piperazinyl groups can participate in substitution reactions, where specific substituents can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Substitution reactions can be facilitated by using nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
GPR120 Agonism
Research indicates that compounds similar to 2-(4-Fluorophenoxy)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)ethanone can act as agonists for GPR120, a receptor implicated in metabolic regulation and inflammation. The activation of GPR120 is associated with beneficial effects on insulin sensitivity and anti-inflammatory responses, making this compound a candidate for treating metabolic disorders such as obesity and type 2 diabetes .
Nucleoside Transporter Inhibition
The compound has shown potential as an inhibitor of human equilibrative nucleoside transporters (ENTs). These transporters are critical for nucleotide synthesis and regulation of adenosine signaling, which is vital in various physiological processes and cancer therapies. In vitro studies have demonstrated that modifications in the structure of related compounds can significantly affect their selectivity and potency against ENT1 and ENT2, suggesting that the target compound may exhibit similar properties .
Case Study 1: GPR120 Agonist Activity
A study published in a patent document highlighted the synthesis and evaluation of biaryl derivatives, including the target compound, as GPR120 agonists. The findings indicated that certain structural modifications enhanced agonist activity, leading to improved metabolic outcomes in preclinical models .
Case Study 2: Structure-Activity Relationship Studies
In a detailed pharmacological study, researchers investigated a series of analogs related to the target compound for their ability to inhibit ENTs. The results showed varying degrees of inhibition, with some analogs demonstrating selectivity towards ENT2 over ENT1. This selectivity is crucial for minimizing side effects in therapeutic applications .
Data Tables
| Compound | Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | ENT1 | 1.82 | ENT2 Selective |
| Compound B | ENT2 | 36.82 | More Selective |
| Target Compound | GPR120 | TBD | TBD |
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure aligns with several derivatives reported in the literature. Key structural variations and their implications are summarized below:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations :
- Piperazine Linkage: The ethanone-linked piperazine is a common scaffold in antipsychotic agents (e.g., compounds), where substituents on the phenyl ring modulate dopamine/serotonin receptor affinity. The target’s 4-fluorophenoxy group may enhance blood-brain barrier penetration compared to biphenyl analogs .
- Pyrimidine Substitution : The 6-isobutoxy group on pyrimidine distinguishes the target from analogs with trifluoromethyl () or methyl groups (). Isobutoxy’s bulkiness may influence solubility and metabolic stability.
- Biological Activity: While UDO () targets parasitic CYP51, the target’s fluorophenoxy group could shift selectivity toward mammalian enzymes or neurotransmitter receptors.
Pharmacological and Computational Insights
- QSAR Correlations: highlights that QPlogBB (brain/blood partition coefficient) and electron affinity (EA) correlate with antidopaminergic activity.
- Antiproliferative Activity : Sulfonyl-piperazine derivatives (e.g., 7f, 7i) in show moderate activity, with trifluoromethyl groups improving potency. The target’s pyrimidine moiety may confer distinct mechanisms, such as kinase inhibition.
Biological Activity
2-(4-Fluorophenoxy)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)ethanone is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 368.43 g/mol. The compound features a piperazine ring linked to a pyrimidine moiety and a fluorophenoxy group, which are essential for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Voltage-Gated Sodium Channel Blockade
The compound has been identified as a blocker of voltage-gated sodium channels (VGSCs), specifically TTX-S (tetrodotoxin-sensitive) channels. This mechanism is crucial in modulating neuronal excitability and has implications for treating conditions such as neuropathic pain and epilepsy .
2. Inhibition of Tyrosinase
Tyrosinase is an enzyme involved in melanin synthesis, and its inhibition can be beneficial in treating hyperpigmentation disorders. Studies have shown that derivatives of piperazine, similar to the target compound, can act as competitive inhibitors of tyrosinase, demonstrating IC50 values in the low micromolar range . This suggests potential applications in dermatology.
3. Antimelanogenic Effects
In vitro studies have demonstrated that compounds with similar structures exert antimelanogenic effects on B16F10 melanoma cells without cytotoxicity. This characteristic is particularly valuable for developing skin-whitening agents .
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of structurally related compounds, providing insights into the efficacy of this compound:
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound 26 | 0.18 | Competitive inhibitor of tyrosinase |
| Compound 23 | 0.25 | Competitive inhibitor of tyrosinase |
| Compound 25 | 0.30 | Competitive inhibitor of tyrosinase |
These results indicate that modifications to the piperazine structure significantly impact inhibitory potency against tyrosinase.
Mechanistic Insights
Molecular docking studies have provided insights into how these compounds interact with the active site of tyrosinase. The binding affinity was influenced by substituents on the piperazine and pyrimidine rings, highlighting the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
